3-Bromo-5-cyclopropoxy-2-isopropylpyridine
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Overview
Description
3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C11H14BrNO It is a brominated pyridine derivative featuring a cyclopropoxy group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and isopropyl groups. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is the pyridine N-oxide.
Reduction Reactions: The major product is the hydrogenated pyridine derivative.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the cyclopropoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-cyclopropoxy-3-(propan-2-yl)pyridine
- 5-Bromo-2-chloropyridine
- 2-Bromo-3-cyclopropoxy-5-(propan-2-yl)pyridine
Uniqueness
3-Bromo-5-cyclopropoxy-2-(propan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of the bromine atom, cyclopropoxy group, and isopropyl group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
NUJHIGLJZIMEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)Br |
Origin of Product |
United States |
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